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Cat. No.: B12044051

Get Quote

Executive Summary & Scientific Rationale
Thrombin Receptor Activating Peptide-5 (TRAP-5, sequence: SFLLR) is a synthetic

pentapeptide agonist of the Protease-Activated Receptor-1 (PAR-1). Unlike Thrombin, which

activates PAR-1 via proteolytic cleavage of the N-terminus to expose a tethered ligand, TRAP-5

directly binds to the receptor's ligand-binding pocket.

Why use TRAP-5?

No Fibrin Generation: Unlike Thrombin, TRAP-5 does not cleave fibrinogen. This allows for

the study of platelet aggregation and signaling in isolation, without the physical interference

of a fibrin clot.

Reversibility: TRAP-induced aggregation is reversible (disaggregation) under certain

conditions, unlike the permanent clot formed by Thrombin.

Specificity: It selectively targets PAR-1 (human platelets) without activating GPIb or PAR-4

(at physiological doses), making it ideal for dissecting PAR-1 dependent pathways.
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Critical Distinction: TRAP-5 vs. TRAP-6 Most literature cites TRAP-6 (SFLLRN). TRAP-5

(SFLLR) is the minimum active sequence.

Potency: TRAP-5 is generally less potent than TRAP-6. While TRAP-6 achieves maximal

aggregation at 10–20 µM, TRAP-5 often requires 30–50 µM to achieve comparable Vmax.

Stability: The C-terminal modification (Amidation, SFLLR-NH2) significantly enhances

potency and stability. Always verify if your peptide is amidated.

Mechanistic Insight: PAR-1 Activation Pathway[1]
Understanding the signaling cascade is vital for troubleshooting non-responsive assays. TRAP-

5 bypasses the "docking" exosite interactions required by Thrombin, relying solely on low-

affinity binding to the orthosteric site.

Figure 1: TRAP-5 Signaling Cascade
This diagram illustrates the G-protein coupling downstream of TRAP-5 binding.
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Caption: TRAP-5 binds PAR-1, triggering Gq-mediated Calcium flux (aggregation) and G12/13-

mediated RhoA activation (shape change).

Protocol: Preparation & Optimization
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Reagent Preparation
Solubility: Dissolve lyophilized TRAP-5 in sterile, distilled water or saline to a 10 mM stock

solution.

Aliquoting: Avoid repeated freeze-thaw cycles. Aliquot into 10–20 µL volumes and store at

-20°C or -80°C.

Working Solution: Dilute stock with Tyrode’s buffer or saline immediately before use.

Method A: Light Transmission Aggregometry (LTA)
The Gold Standard for functional assessment.

Sample: Platelet-Rich Plasma (PRP). Platelet Count: Adjusted to 200–250 x 10^9/L using

autologous Platelet-Poor Plasma (PPP).

Optimization Workflow: Since TRAP-5 potency varies by vendor and synthesis (amide vs.

acid), a dose-response curve is mandatory for every new batch.
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Step Action Critical Note

1 Baseline

Incubate PRP at 37°C for 2

min. Ensure stable baseline

(0% Aggregation).

2 Low Dose (10 µM)

Add TRAP-5. Observe for

"Shape Change" (initial dip in

light transmission) followed by

reversible secondary wave.

3 Mid Dose (25 µM)

Typically yields 40–60%

aggregation. May show

disaggregation after 5 mins.

4 High Dose (50 µM)

Target Concentration. Should

yield >80% maximal

aggregation comparable to

Thrombin.

5 Supra-Max (100 µM)

Use to confirm receptor

saturation. If 100 µM > 50 µM

significantly, your peptide

potency is low.

Expected Data (LTA):

EC50: ~15–25 µM (SFLLR-NH2).

Maximal Response: >80% Light Transmission.

Lag Phase: Very short (<5 seconds) due to direct receptor activation.

Method B: Flow Cytometry (P-Selectin/PAC-1)
High sensitivity for activation state.

Sample: Diluted Whole Blood or Washed Platelets. Buffer: HEPES-Tyrode’s buffer (must

contain 2mM CaCl2 and MgCl2).
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Protocol:

Dilution: Dilute whole blood 1:10 in buffer.

Antibodies: Add anti-CD62P (P-Selectin) and PAC-1 (Activated GPIIb/IIIa).

Stimulation: Add TRAP-5 (10 µL) to 90 µL sample.

Incubation: 15 minutes at Room Temperature (RT) in the dark. Do not shake.

Fixation: Stop reaction with 1% Formaldehyde.

Recommended Titration for Flow Cytometry: Flow cytometry is more sensitive than LTA. Lower

concentrations may be sufficient.

Concentration
P-Selectin (%
Positive)

PAC-1 (MFI) Interpretation

0 µM < 2% Low Baseline Resting State.

5 µM 10–30% Moderate Threshold activation.

20 µM 60–80% High
Optimal Flow

Cytometry Dose.

50 µM > 90% Max Saturation.

Experimental Workflow Visualization
This diagram outlines the decision logic for selecting the optimal concentration based on your

specific assay readout.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12044051?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: New TRAP-5 Batch Check Sequence:
SFLLR vs SFLLR-NH2 Select Assay

Aggregometry (LTA)

Flow Cytometry

Screen: 10, 25, 50, 100 µM

Screen: 1, 5, 20, 50 µM

Eval: Max Agg > 80%?

Eval: P-Sel > 90%?

Optimal: ~50 µMYes

Troubleshoot:
Check Ca2+ / Donor

No

Optimal: ~20 µM
Yes

No

Click to download full resolution via product page

Caption: Decision tree for determining optimal TRAP-5 concentrations for LTA vs. Flow

Cytometry.

Troubleshooting & Validation (Self-Correcting
Systems)
Issue 1: Low Aggregation Response (<50%) at 50 µM

Cause: Peptide degradation or non-amidated C-terminus (SFLLR-OH is less potent).

Validation: Run a parallel control with Thrombin (1 U/mL). If Thrombin works but TRAP-5

fails, the platelets are healthy, and the peptide is the issue.

Correction: Increase TRAP-5 to 100 µM or purchase a fresh batch of SFLLR-Amide.

Issue 2: Rapid Disaggregation

Cause: Weak signaling. TRAP-5 signal is weaker than Thrombin because it does not engage

PAR-4 (which sustains aggregation).

Correction: This is normal for TRAP-5. If sustained aggregation is required, ensure Calcium

levels are adequate (2mM) or co-stimulate with a weak agonist (e.g., Epinephrine).

Issue 3: High Baseline Activation

Cause: Traumatic blood draw or improper storage.
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Validation: Check P-selectin on unstimulated control. It should be <2%. If >5%, discard

sample.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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